2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide
Description
Significance of Sulfonamide and Pyridine (B92270) Moieties in Diverse Chemical Systems
The sulfonamide group (-SO₂NH₂) is a cornerstone in drug discovery and development. Since the discovery of the antibacterial properties of sulfanilamide, the sulfonamide moiety has been incorporated into a wide array of therapeutic agents. rsc.org These compounds have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antitumor, antihypertensive, and anticonvulsant effects. rsc.org The ability of the sulfonamide group to act as a key pharmacophore is well-documented in scientific literature. rsc.org More than 30 drugs containing this functional group are in clinical use, targeting a variety of diseases. eurjchem.com Their applications range from diuretics and antidiabetic agents to anti-inflammatory drugs and HIV protease inhibitors. ijpsonline.comresearchgate.net
Similarly, the pyridine moiety , a six-membered heterocyclic aromatic ring containing one nitrogen atom, is a ubiquitous structural motif in biologically active compounds. rsc.org The pyridine ring is present in numerous natural products, pharmaceuticals, and agrochemicals. rsc.orgnih.gov Its presence can influence a molecule's pharmacokinetic properties, such as solubility and bioavailability, and it can participate in crucial binding interactions with biological targets. nih.gov Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. nih.govekb.eg
The combination of these two powerful pharmacophores in pyridyl sulfonamide structures creates a synergistic effect, often leading to compounds with enhanced biological activity and novel mechanisms of action. rsc.org
Overview of Ethanesulfonamide (B75362) Derivatives in Contemporary Research
While aromatic sulfonamides have been extensively studied, their aliphatic counterparts, such as ethanesulfonamide derivatives , are also emerging as a significant area of research. These compounds have been investigated for a variety of therapeutic applications. For instance, certain ethanesulfonamide derivatives have been identified as a novel class of orally active endothelin-A (ET-A) receptor antagonists. nih.govresearchgate.net The structure-activity relationship (SAR) studies of these derivatives have provided valuable insights into the design of potent and selective antagonists, which have potential applications in cardiovascular diseases. nih.govresearchgate.net The ethanesulfonamide backbone provides a flexible and versatile scaffold for the development of new therapeutic agents.
Research Trajectories for 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide
Currently, there is a notable lack of specific published research focusing exclusively on "this compound." However, based on the well-established biological significance of its constituent moieties, several promising research trajectories can be proposed.
Given the potent antibacterial and antimicrobial properties associated with both sulfonamides and pyridine derivatives, a primary area of investigation for this compound would be in the field of antimicrobial drug discovery . ekb.egnih.gov Screening "this compound" against a panel of clinically relevant bacteria and fungi could reveal potential therapeutic applications.
Furthermore, the role of sulfonamides as anticancer agents is an expanding area of research. nih.gov Many sulfonamide-containing compounds have shown efficacy as inhibitors of various enzymes implicated in cancer progression, such as carbonic anhydrases and tyrosine kinases. nih.gov Therefore, evaluating the cytotoxic effects and enzyme inhibitory activity of "this compound" against various cancer cell lines would be a logical and compelling research direction.
The presence of the ethanesulfonamide core also suggests potential applications in areas where related derivatives have shown promise. For example, building upon the research into ethanesulfonamide-based ET-A receptor antagonists, investigating the cardiovascular effects of "this compound" could be a fruitful avenue of research. nih.govresearchgate.net
Finally, the primary amino group in the molecule offers a site for further chemical modification, allowing for the synthesis of a library of derivatives. This could enable comprehensive structure-activity relationship studies to optimize the compound's biological activity for a specific therapeutic target.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-pyridin-4-ylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c8-3-6-13(11,12)10-7-1-4-9-5-2-7/h1-2,4-5H,3,6,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXPXJJNJNZSQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NS(=O)(=O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588559 | |
| Record name | 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933700-67-5 | |
| Record name | 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization of 2 Amino N Pyridin 4 Yl Ethane 1 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of a compound like 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be constructed.
In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to each unique proton environment in the molecule. The protons on the pyridine (B92270) ring would likely appear as doublets in the aromatic region of the spectrum, characteristic of a 4-substituted pyridine system. The two methylene (B1212753) groups (-CH₂-) of the ethane (B1197151) chain would each produce a multiplet, with their chemical shifts influenced by the adjacent amino and sulfonamide groups. The protons of the primary amine (NH₂) and the sulfonamide (NH) would typically appear as broad singlets, and their exact positions could be confirmed by D₂O exchange experiments.
The ¹³C NMR spectrum would complement the proton data by providing information on the carbon skeleton. Each unique carbon atom in the pyridine ring and the ethane chain would give rise to a separate signal. The chemical shifts of these signals would be indicative of their electronic environment, allowing for the complete assignment of the carbon framework. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity between different parts of the molecule.
Table 3.1.1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine-H (2,6) | δ 8.4-8.6 | d |
| Pyridine-H (3,5) | δ 7.2-7.4 | d |
| SO₂-NH-CH₂ | δ 3.4-3.6 | t |
| CH₂-NH₂ | δ 3.0-3.2 | t |
| SO₂-NH | δ 9.0-10.0 | br s |
| NH₂ | δ 2.0-3.0 | br s |
Note: This table is predictive and not based on experimental data.
Table 3.1.2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine C-4 | δ 150-152 |
| Pyridine C-2,6 | δ 148-150 |
| Pyridine C-3,5 | δ 114-116 |
| SO₂-CH₂ | δ 50-55 |
| CH₂-NH₂ | δ 40-45 |
Note: This table is predictive and not based on experimental data.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula by measuring the exact mass of the molecular ion.
In a typical mass spectrum, the compound would be expected to show a prominent molecular ion peak ([M+H]⁺ in positive ion mode) corresponding to its molecular weight. The fragmentation of this ion under the conditions of the mass spectrometer would lead to a series of daughter ions. The analysis of these fragments can provide valuable insights into the structure of the molecule. For instance, cleavage of the C-S bond or the S-N bond would be expected fragmentation pathways, leading to characteristic fragment ions that could be used to confirm the presence of the pyridinyl and aminoethylsulfonamide moieties.
Table 3.2.1: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 202.07 |
| [C₅H₄N]⁺ | 78.03 |
| [H₂NCH₂CH₂SO₂]⁺ | 108.02 |
Note: This table is predictive and not based on experimental data.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary amine and the sulfonamide group, typically in the region of 3300-3500 cm⁻¹. The S=O stretching vibrations of the sulfonamide group would give rise to strong absorptions around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). The C-N and C-S stretching vibrations, as well as the characteristic absorptions of the pyridine ring, would also be present in the fingerprint region of the spectrum.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π-π* transitions of the pyridine ring. The position and intensity of these absorptions can be influenced by the substitution on the ring and the solvent used for the measurement.
Table 3.3.1: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine) | 3300-3500 | Medium |
| N-H Stretch (Sulfonamide) | ~3250 | Medium |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-2960 | Medium |
| S=O Asymmetric Stretch | ~1350 | Strong |
| S=O Symmetric Stretch | ~1160 | Strong |
| C=N, C=C Stretch (Pyridine) | 1400-1600 | Medium-Strong |
Note: This table is predictive and not based on experimental data.
Exploration of Structure Activity Relationships Sar in 2 Amino N Pyridin 4 Yl Ethane 1 Sulfonamide Derivatives
Impact of Substituent Modifications on Biological Activity Profiles
There is no available data in the public domain that systematically explores the impact of modifying substituents on the 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide core. An SAR study would typically involve the synthesis of a library of analogs with variations at key positions, such as the amino group, the ethane (B1197151) bridge, or the pyridine (B92270) ring. For instance, N-alkylation or N-acylation of the primary amino group, introduction of substituents on the pyridine ring, or alteration of the length or substitution of the ethane linker would be common strategies. The resulting compounds would then be screened for a specific biological activity to determine how these structural changes influence potency and efficacy. The absence of such studies for this specific compound means that no data tables or detailed research findings can be presented.
Conformational Analysis and Molecular Recognition Elements
Conformational analysis is crucial for understanding how a molecule interacts with its biological target. Techniques such as X-ray crystallography and computational modeling are typically employed to determine the preferred three-dimensional structure of a compound and to identify the key pharmacophoric elements responsible for molecular recognition. These elements include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic moieties. For this compound, such studies would elucidate the spatial arrangement of the amino group, the sulfonamide linkage, and the pyridyl ring, providing insights into its potential binding modes. However, no published conformational analyses or studies identifying the specific molecular recognition elements for derivatives of this compound are available.
Design Principles for Modulating Compound Selectivity and Potency
The rational design of more potent and selective analogs is a primary goal of medicinal chemistry, guided by an established SAR. Design principles are derived from understanding how specific structural modifications affect biological activity. For example, if initial screening revealed a particular biological activity, medicinal chemists would systematically modify the lead structure to enhance this activity and improve properties such as selectivity over related targets. This could involve strategies like introducing bulky groups to probe steric tolerance in a binding pocket or adding polar groups to form additional hydrogen bonds. Without foundational SAR data for this compound, no such design principles for modulating its selectivity and potency can be formulated or discussed.
Mechanistic Investigations of 2 Amino N Pyridin 4 Yl Ethane 1 Sulfonamide Biological Interactions
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Dihydropteroate Synthetase)
The sulfonamide moiety is a classic inhibitor of zinc-containing enzymes, most notably carbonic anhydrases (CAs), and also acts as a competitive inhibitor of dihydropteroate synthetase (DHPS). wikipedia.orgresearchgate.net In bacteria, DHPS is a crucial enzyme in the folate synthesis pathway, which is essential for producing nucleic acids. nih.gov By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block this pathway, leading to a bacteriostatic effect. wikipedia.orgnih.gov
The primary focus of recent mechanistic research, however, has been on the interaction of sulfonamides with carbonic anhydrases, a diverse family of metalloenzymes involved in numerous physiological and pathological processes. nih.gov
Kinetic studies are fundamental to understanding the potency of sulfonamide-based inhibitors. The inhibitory activity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor. Research on a wide array of sulfonamide analogues has demonstrated potent inhibition of various CA isoforms, with Kᵢ values often in the low nanomolar range. nih.gov
The binding kinetics reveal that the deprotonated sulfonamide group coordinates to the Zn(II) ion within the enzyme's active site. mdpi.com This interaction is further stabilized by a network of hydrogen bonds with active site residues. nih.gov The affinity and binding rates (kₒₙ and kₒff) can be influenced by the physicochemical properties of the inhibitor's "tail"—the part of the molecule extending from the sulfonamide group. For instance, increased hydrophobicity in the tail can significantly increase the association rate (kₒₙ), suggesting a multi-step binding process that may involve a pre-binding stage stabilized by interactions with hydrophobic regions of the enzyme's active site. acs.org
Table 1: Kinetic Inhibition Data of Selected Sulfonamide Analogues Against Human Carbonic Anhydrase (hCA) Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Compound 15 | 725.6 | 3.3 | 6.6 | 80.5 |
| Compound 10a | >10000 | 8.9 | 102.5 | 114.7 |
| Compound 5f | 247.3 | 14.5 | 115.4 | 61.3 |
| Compound 4d | 109.8 | 15.6 | 17.4 | 125.4 |
This table presents a selection of data from studies on pyrazole- and pyridazine-carboxamide containing sulfonamides to illustrate typical inhibition constants against key hCA isoforms. nih.gov
A significant goal in the development of sulfonamide inhibitors is achieving selectivity for specific enzyme isoforms. Humans have 15 different CA isoforms, which are involved in different physiological processes. nih.gov For example, hCA II is a widespread, highly active cytosolic isoform, while hCA IX and hCA XII are transmembrane enzymes overexpressed in many hypoxic tumors and are considered important anticancer targets. acs.org Developing inhibitors that selectively target tumor-associated isoforms over ubiquitous ones like hCA I and II is crucial for minimizing off-target effects.
Selectivity is achieved by designing inhibitor "tails" that exploit structural differences in the active sites of the various isoforms. nih.gov The region at the rim of the active site cavity shows the lowest homology among isoforms, and by adding specific chemical moieties to the sulfonamide core, inhibitors can be made to interact uniquely with the amino acid residues in this region. researchgate.net For instance, studies on 2-substituted-5-nitro-benzenesulfonamides showed they were ineffective against hCA I but strongly inhibited the tumor-associated hCA IX and XII, demonstrating high selectivity. acs.org
Similarly, selectivity is critical when targeting microbial CAs over human CAs. Bacterial β-CAs are structurally distinct from human α-CAs, offering an opportunity for the development of selective antibacterial agents. mdpi.com Inhibition studies on the β-CA from Acinetobacter baumannii (βAbauCA) revealed a distinct inhibition profile compared to human isoforms, highlighting the potential for designing bacteria-specific inhibitors. mdpi.com
Table 2: Selectivity Profile of a Sulfonamide Inhibitor (Compound 15) Against Different hCA Isoforms
| Isoform Comparison | Selectivity Index (SI = Kᵢ off-target / Kᵢ on-target) |
| hCA I / hCA II | 219.9 |
| hCA IX / hCA II | 2.0 |
| hCA XII / hCA II | 24.4 |
The selectivity index (SI) for Compound 15, targeting hCA II, shows it is over 200 times more selective for hCA II than for hCA I. nih.gov
Antimicrobial Research Focus on 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide Analogues
The pyridine (B92270) sulfonamide scaffold is a cornerstone of antimicrobial research due to its foundational role in the development of sulfa drugs. Modern research focuses on synthesizing novel analogues to combat growing antimicrobial resistance.
Analogues incorporating the pyridine moiety have demonstrated significant antibacterial activity. researchgate.net Their primary mechanism of action is the inhibition of dihydropteroate synthetase (DHPS), which halts bacterial growth by blocking folate synthesis. nih.gov Studies on pyridine-based sulfa drugs have shown efficacy against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Klebsiella pneumoniae, and Streptococcus pyogenes. researchgate.net
For example, a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues were screened for their activity against an extended-spectrum-β-lactamase (ESBL)-producing clinical strain of Escherichia coli. Several compounds showed notable efficacy, with Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) indicating potent antibacterial action.
Table 3: Antibacterial Activity of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogues Against ESBL-producing E. coli
| Compound | Zone of Inhibition (mm at 50 mg/well) | MIC (µg/mL) | MBC (µg/mL) |
| 4a | 13 ± 2 | 12.5 | 25 |
| 4b | 10 ± 1 | 25 | 50 |
| 4c | 15 ± 2 | 12.5 | 25 |
| 4d | 11 ± 1 | 25 | 50 |
Data from a study on thiophene-2-carboxamide analogues, illustrating their efficacy against a resistant bacterial strain.
The antifungal potential of pyridine sulfonamide analogues is also an active area of investigation. Some sulfonamides have shown inhibitory activity against fungi such as Pneumocystis jirovecii (formerly carinii) and protozoa. nih.gov Research into novel pyridine derivatives has identified compounds with potent, broad-spectrum antifungal activity, particularly against various Candida species, which are a common cause of opportunistic infections. chempanda.com
One proposed mechanism for the antifungal action of some pyridine-containing compounds is the inhibition of fungal enzymes essential for cell wall integrity, such as lanosterol 14α-demethylase (CYP51), which is involved in ergosterol biosynthesis. nih.gov A study on a series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides revealed that several compounds exhibited greater efficacy than the standard antifungal drug fluconazole against Candida albicans and Rhodotorula mucilaginosa.
Table 4: Antifungal Activity (MIC, µg/mL) of Pyridine-3-sulfonamide Analogues
| Compound | C. albicans (ATCC 10231) | C. parapsilosis (ATCC 22019) | R. mucilaginosa (DSM 70403) |
| 26 | 12.5 | 50 | 12.5 |
| 28 | 12.5 | 100 | 25 |
| 34 | 25 | 50 | 6.25 |
| 35 | 12.5 | 25 | 6.25 |
| Fluconazole (Standard) | 25 | 50 | 50 |
Data from a study on N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides, showing MIC values against various fungal strains.
Modulation of Cellular Pathways by Sulfonamide Compounds
The biological effects of sulfonamide compounds stem from their ability to modulate key cellular pathways through enzyme inhibition. The inhibition of DHPS in bacteria directly disrupts the folic acid synthesis pathway, which is a classic example of metabolic pathway modulation. researchgate.net This blockade prevents the synthesis of purines and pyrimidines, thereby halting DNA replication and protein synthesis, which are essential for cell growth and division. researchgate.net
In eukaryotic cells, particularly in the context of cancer, the inhibition of carbonic anhydrase isoforms IX and XII by sulfonamides significantly impacts cellular signaling and survival pathways. These isoforms are highly expressed in many tumors and contribute to the regulation of intracellular and extracellular pH. By catalyzing the hydration of CO₂, they help cancer cells manage the acidic microenvironment created by their high metabolic rate (the Warburg effect). Inhibition of CA IX and XII disrupts this pH regulation, leading to increased intracellular acidosis and reduced extracellular acidosis, which can in turn inhibit tumor growth, proliferation, and metastasis. This makes CA IX and XII prime targets for anticancer therapies based on sulfonamide structures. acs.org
Computational Chemistry and in Silico Approaches for 2 Amino N Pyridin 4 Yl Ethane 1 Sulfonamide Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is most often used to predict the binding mode of a small molecule ligand, such as 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide, within the active site of a target protein. The primary goal of molecular docking is to identify the most likely binding conformation(s) and to estimate the binding affinity, often represented as a docking score.
The process involves preparing the three-dimensional structures of both the ligand and the protein target. For the protein, this structure is typically obtained from crystallographic data from resources like the Protein Data Bank (PDB). The ligand's 3D structure can be generated and optimized using computational chemistry software. Docking algorithms then systematically sample a large number of possible orientations and conformations of the ligand within the protein's binding site, calculating a scoring function for each pose to rank them.
For sulfonamide-containing compounds, a common area of investigation is their interaction with enzymes like carbonic anhydrases or kinases. mdpi.comnih.gov For instance, in studies of similar sulfonamides, docking simulations have been crucial in elucidating how the sulfonamide group coordinates with a zinc ion in the active site of carbonic anhydrase isoforms. mdpi.com Docking studies on pyridine-based inhibitors have also been used to understand their binding modes with targets like Rho-associated kinase (ROCK1) and Apoptosis signal-regulating kinase 1 (ASK1). nih.govpeerj.com
In a hypothetical docking study of this compound against a kinase target, the simulations might reveal key interactions such as hydrogen bonds between the sulfonamide's oxygen atoms and backbone amides in the hinge region of the kinase, or π-π stacking interactions involving the pyridine (B92270) ring. peerj.com The results of such a study could be summarized in a table detailing the binding energies and key interacting residues.
Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Kinase A (PDB: XXXX) | -8.5 | Met156, Lys105 | Hydrogen Bond |
| Phe368 | π-π Stacking | ||
| Ile82, Leu107 | Hydrophobic | ||
| Kinase B (PDB: YYYY) | -7.9 | Asp210 | Hydrogen Bond, Salt Bridge |
| Tyr145 | π-π Stacking |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic properties, determine its activity. By developing a QSAR model, researchers can predict the activity of new, untested compounds and prioritize which ones to synthesize and test in the lab.
The development of a QSAR model for a series of compounds related to this compound would involve several steps. First, a dataset of structurally similar molecules with known biological activities (e.g., IC50 values) against a specific target is required. Next, for each molecule, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties. Finally, a statistical method, such as multiple linear regression, partial least squares, or machine learning algorithms, is used to build a mathematical equation that correlates the descriptors with the biological activity.
For a series of N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. peerj.com These methods generate contour maps that visualize regions where modifications to the molecular structure are predicted to increase or decrease activity, providing valuable insights for the design of more potent analogs. peerj.com
A hypothetical QSAR study on a series of analogs of this compound could identify key structural features for activity. For example, the model might indicate that increasing the electrostatic potential on the pyridine ring and having a bulky, hydrophobic group at the amino end enhances inhibitory activity against a particular enzyme.
Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations can provide deeper insights into the stability of the docked pose, the flexibility of the protein and ligand, and the energetics of binding.
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate the movements of the atoms over a specific period, typically nanoseconds to microseconds. The resulting trajectory provides a detailed view of the conformational changes in the protein and ligand, the role of solvent molecules, and the persistence of key interactions identified in docking. academie-sciences.fr
MD simulations are often used to refine docking poses and to calculate binding free energies, which are a more accurate predictor of binding affinity than docking scores. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to compute these energies from the MD trajectory. Studies on other pyridine-containing inhibitors have used MD simulations to confirm the stability of protein-ligand complexes and to perform binding free energy calculations to discriminate between different possible binding modes. nih.govnih.gov
For this compound, an MD simulation initiated from a docked pose could reveal how the flexible ethane (B1197151) linker allows the molecule to adopt an optimal conformation within the binding site. It could also show the stability of the hydrogen bonds and hydrophobic interactions over time, providing stronger evidence for the predicted binding mode.
Table 2: Hypothetical Binding Free Energy Calculation for this compound
| Component | Energy (kcal/mol) |
|---|---|
| Van der Waals Energy (ΔEvdW) | -45.2 |
| Electrostatic Energy (ΔEele) | -20.5 |
| Polar Solvation Energy (ΔGpol) | +40.8 |
| Nonpolar Solvation Energy (ΔGnonpol) | -4.1 |
| Binding Free Energy (ΔGbind) | -29.0 |
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through In Silico Methods
In addition to predicting how a compound interacts with its target, computational methods are extensively used to predict its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). A compound's success as a drug depends not only on its efficacy but also on its ability to reach the target site in the body, remain there for a sufficient duration, and then be cleared without causing toxicity.
A variety of in silico models, many of which are available as online tools and commercial software, can predict a wide range of ADME properties based on a molecule's structure. nih.govresearchgate.net These predictions are crucial in the early stages of drug discovery to filter out compounds that are likely to have poor pharmacokinetic profiles.
For this compound, a standard in silico ADME profiling would predict properties such as its solubility, permeability (as an indicator of absorption), plasma protein binding, ability to cross the blood-brain barrier, and potential for metabolism by cytochrome P450 enzymes. For instance, online servers like SwissADME and pkCSM are commonly used to compute these parameters for novel sulfonamide and pyridine derivatives. nih.govresearchgate.net These tools can also predict potential liabilities, such as inhibition of key drug-metabolizing enzymes or transporters.
Table 3: Hypothetical In Silico ADME Profile for this compound
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 215.27 g/mol | Favorable (Lipinski's Rule) |
| LogP (Octanol/Water) | 0.85 | Good balance of hydrophilicity/lipophilicity |
| Aqueous Solubility | High | Favorable for absorption |
| Human Intestinal Absorption | >90% | Likely well-absorbed orally |
| Blood-Brain Barrier Permeation | Low | Less likely to cause central nervous system side effects |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |
Potential Applications of 2 Amino N Pyridin 4 Yl Ethane 1 Sulfonamide in Chemical Biology and Material Science
Development as Probes for Biological Systems
The inherent structural features of 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide make it an intriguing candidate for the development of biological probes. The primary amine can be readily functionalized with fluorophores, affinity tags, or other reporter molecules. This would allow for the tracking and visualization of its interactions within complex biological systems. The sulfonamide group, a common pharmacophore, could direct the molecule to specific enzyme classes, such as carbonic anhydrases or kinases, while the pyridine (B92270) ring can participate in hydrogen bonding and π-stacking interactions, contributing to target specificity.
Integration into Chemical Sensors or Diagnostic Tools
The pyridyl nitrogen in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property could be harnessed in the design of chemical sensors. Upon binding to a specific metal ion, a detectable signal, such as a change in fluorescence or a colorimetric response, could be generated. Such sensors could find applications in environmental monitoring or as diagnostic tools for detecting imbalances of metal ions in biological fluids.
Role in Coordination Chemistry and Metal Complexation
The pyridine moiety is a well-established ligand in coordination chemistry. The nitrogen atom can donate its lone pair of electrons to form stable complexes with a wide range of transition metals. The sulfonamide group can also participate in coordination, potentially acting as a bidentate ligand in conjunction with the pyridine ring. The resulting metal complexes could exhibit interesting catalytic, magnetic, or photophysical properties, making them valuable in materials science for the development of new catalysts or functional materials.
Preclinical In Vitro and In Vivo Biological Evaluations
Cell-Based Assays for Biological Response
Initial biological evaluation would likely involve a battery of cell-based assays. These assays would aim to determine the compound's general cytotoxicity and its specific effects on various cellular processes. For instance, if designed as an enzyme inhibitor, its potency and selectivity would be assessed against a panel of related enzymes. Cellular thermal shift assays could be employed to confirm target engagement within the cell.
Hypothetical Data from Cell-Based Assays:
| Assay Type | Cell Line | Endpoint Measured | Hypothetical Result (IC₅₀/EC₅₀) |
|---|---|---|---|
| Cytotoxicity | HeLa | Cell Viability (MTT) | > 100 µM |
| Enzyme Inhibition | Purified Target Enzyme | Enzymatic Activity | 5 µM |
Future Directions and Emerging Research Avenues for Pyridyl Sulfonamide Chemistry
Novel Synthetic Methodologies and Sustainable Production
The synthesis of pyridyl sulfonamides is undergoing a paradigm shift towards more sustainable and efficient methodologies. Traditional synthetic routes often involve harsh reagents and organic solvents, posing environmental concerns. researchgate.netrsc.orgresearchgate.net Future research is focused on developing greener alternatives that minimize waste and energy consumption.
One promising approach is the use of environmentally friendly solvents in the synthesis of sulfonamides. researchgate.netrsc.orgresearchgate.net A general, mild, and eco-friendly method has been developed for synthesizing sulfonamides in sustainable solvents like water, ethanol, and glycerol. researchgate.netrsc.orgresearchgate.net This process utilizes sodium dichloroisocyanurate dihydrate as an efficient oxidant for converting thiols to sulfonyl chlorides, which then react in situ with various amines to produce sulfonamides in good to excellent yields. researchgate.netrsc.orgresearchgate.net
Mechanochemistry, which involves conducting reactions in the absence of solvents, is another emerging area in sulfonamide synthesis. rsc.org A solvent-free mechanochemical approach has been demonstrated for the synthesis of sulfonamides, offering a more environmentally friendly and cost-effective process. rsc.org Furthermore, electrochemical methods are being explored as a green and sustainable way to synthesize aromatic sulfonamides, avoiding harsh conditions and allowing for a simpler process. chemistryworld.com The development of novel catalysts, such as quinoline-based dendrimer-like ionic liquids, is also enabling the synthesis of new pyridines with sulfonamide moieties under mild reaction conditions with high yields and short reaction times. rsc.orgresearchgate.net
| Methodology | Key Features | Advantages |
|---|---|---|
| Synthesis in Sustainable Solvents | Utilizes water, ethanol, or glycerol as solvents with sodium dichloroisocyanurate dihydrate as an oxidant. researchgate.netrsc.orgresearchgate.net | Environmentally friendly, mild reaction conditions, simple workup. researchgate.netrsc.orgresearchgate.net |
| Mechanosynthesis | Solvent-free, one-pot-double-step procedure mediated by solid sodium hypochlorite. rsc.org | Environmentally friendly, cost-effective, avoids harsh conditions. rsc.org |
| Electrochemical Synthesis | Conceptually new and simple way to synthesize sulfonamides using electrochemistry. chemistryworld.com | Avoids harsh conditions, greener route to aromatic sulfonamides. chemistryworld.com |
| Catalysis with Ionic Liquids | Utilizes novel quinoline-based dendrimer-like ionic liquids as catalysts. rsc.orgresearchgate.net | Mild reaction conditions, short reaction times, high yields. rsc.orgresearchgate.net |
Expansion of Biological Target Repertoire
While sulfonamides are historically known for their antibacterial properties, the pyridyl sulfonamide scaffold is proving to be a versatile platform for targeting a wide array of biological molecules. researchgate.netresearchgate.net Future research will focus on exploring the potential of compounds like 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide against a broader range of diseases.
Pyridyl sulfonamide derivatives have shown promise as inhibitors of various enzymes implicated in human diseases. For instance, a series of pyridine (B92270) acyl sulfonamide derivatives have been identified as potent cyclooxygenase-2 (COX-2) inhibitors, with some compounds exhibiting significant antitumor and anti-inflammatory activities. nih.gov Other studies have led to the discovery of pyridine-sulfonamide hybrids as potential vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, which are crucial in cancer therapy. nih.gov
Furthermore, pyridyl sulfonamides are being investigated as carbonic anhydrase inhibitors, which have applications in treating glaucoma and certain types of cancer. The versatility of the sulfonamide group is also being leveraged in the development of drugs for central nervous system (CNS) disorders. nih.gov The ability of sulfonyl exchange chemistry to target a variety of amino acid residues in proteins is significantly advancing covalent therapeutic discovery, further expanding the druggable target space for sulfonamide-based compounds. rsc.org
| Biological Target | Therapeutic Area | Example/Finding |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Cancer, Inflammation | Pyridine acyl sulfonamide derivatives showed potent COX-2 inhibitory activity. nih.gov |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer | Pyridine-sulfonamide hybrids were identified as potential VEGFR-2 inhibitors. nih.gov |
| Carbonic Anhydrases | Glaucoma, Cancer | Analogs bearing a sulfonamide group into the pyridine heterocycle showed inhibitory activity against several human carbonic anhydrases. |
| Central Nervous System (CNS) Targets | Neurological Disorders | Sulfonamide derivatives are being developed as enzyme/ion channel inhibitors or receptor ligands for CNS applications. nih.gov |
| Hsp90α protein | Antiviral | Two potent pyridine-based N-sulfonamide compounds showed inhibitory activity against Hsp90α protein. acs.org |
Advanced Materials and Nanotechnology Integration
The unique structural features of pyridyl sulfonamides, including the coordinating capabilities of the pyridine ring and the sulfonamide group, make them attractive building blocks for advanced materials and nanotechnology. rsc.org Future research is expected to harness these properties to create novel functional materials with tailored characteristics.
The pyridine moiety in compounds like this compound can act as a ligand for metal ions, opening up possibilities for the design of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and separation. The ability of N-(2-pyridyl) sulfonamides to form binuclear palladium complexes highlights their utility in creating catalysts for coupling reactions. researchgate.net
In the realm of polymer science, pyridine derivatives are recognized for their diverse capabilities. rsc.org Incorporating the pyridyl sulfonamide motif into polymer backbones could lead to materials with enhanced thermal stability, specific recognition properties, or catalytic activity. The integration of these compounds into nanostructures, such as nanoparticles or nanosensors, is another promising avenue. The sulfonamide group can be used to functionalize surfaces, enabling the development of targeted drug delivery systems or sensitive and selective chemical sensors.
Q & A
Q. What experimental protocols are recommended for forced degradation studies to establish degradation pathways under ICH stress conditions?
Q. How can systematic structure-activity relationship (SAR) studies be structured to elucidate the role of the pyridine-sulfonamide pharmacophore?
- Methodological Answer :
- Analog Synthesis : Modify pyridine substituents (e.g., electron-withdrawing groups) or sulfonamide linkers .
- Bioactivity Profiling : Test analogs in enzyme inhibition and cytotoxicity assays.
- QSAR Modeling : Use CoMFA or HQSAR to correlate structural features (e.g., logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
